![molecular formula C17H24O11 B13433904 2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jaspolyside is a secoiridoid glycoside isolated from the leaves of Jasminum polyanthum . Secoiridoids are a class of compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . Jaspolyside, in particular, has garnered attention for its potential therapeutic applications.
Vorbereitungsmethoden
The preparation of Jaspolyside involves the extraction from the leaves of Jasminum polyanthum. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the bioactive compounds . The leaves are dried, powdered, and subjected to solvent extraction, followed by purification using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to obtain significant quantities of the compound.
Analyse Chemischer Reaktionen
Jaspolyside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Jaspolyside can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Jaspolyside has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the reactivity of secoiridoid glycosides . In biology, Jaspolyside has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further research in the treatment of oxidative stress-related diseases . In medicine, its antimicrobial properties have been explored for potential use in developing new antibiotics . Additionally, Jaspolyside has applications in the industry, particularly in the development of natural product-based pharmaceuticals .
Wirkmechanismus
The mechanism of action of Jaspolyside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways . Jaspolyside has been shown to activate antioxidant enzymes and inhibit pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation . The compound also interacts with cellular signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Jaspolyside is unique among secoiridoid glycosides due to its specific chemical structure and pharmacological properties. Similar compounds include oleuropein, ligustroside, and angustifolioside B, which are also secoiridoid glycosides isolated from various plant species . While these compounds share some pharmacological activities, such as antioxidant and anti-inflammatory effects, Jaspolyside is distinguished by its specific molecular interactions and therapeutic potential .
Eigenschaften
Molekularformel |
C17H24O11 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8?,10-,12-,13+,14-,16+,17+/m1/s1 |
InChI-Schlüssel |
XSCVKBFEPYGZSL-JQUKCQOOSA-N |
Isomerische SMILES |
C/C=C\1/[C@@H](OC=C(C1CC(=O)O)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)

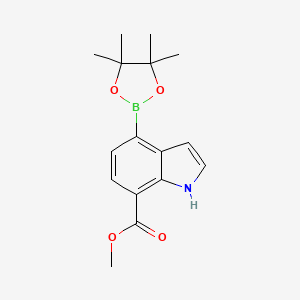
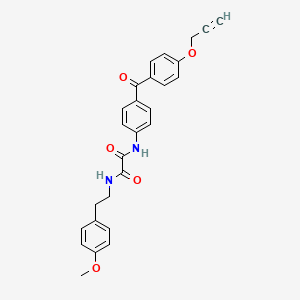
![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
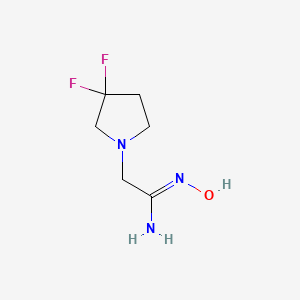
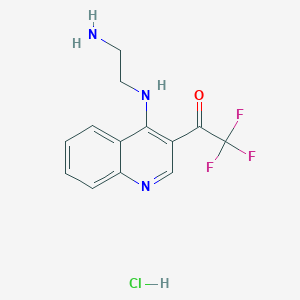
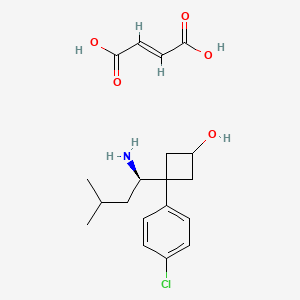
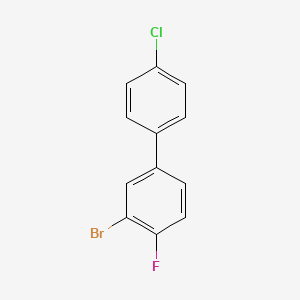
![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
